molecular formula C19H21N3O6S B11189236 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11189236
M. Wt: 419.5 g/mol
InChI Key: IHOBPUJYFPFKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a structurally complex organic compound characterized by a pyrrolidine-2,5-dione core substituted with a sulfanyl-linked 4,6-dihydroxy-5-propylpyrimidin-2-yl group and a 2,5-dimethoxyphenyl moiety.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H21N3O6S/c1-4-5-11-16(24)20-19(21-17(11)25)29-14-9-15(23)22(18(14)26)12-8-10(27-2)6-7-13(12)28-3/h6-8,14H,4-5,9H2,1-3H3,(H2,20,21,24,25)

InChI Key

IHOBPUJYFPFKOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the propyl and hydroxy groups. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine moiety and a pyrrolidine ring. The synthesis typically involves multi-step reactions that integrate various reagents and conditions to achieve the desired compound. Research has shown that derivatives of pyrimidines and pyrrolidines exhibit diverse biological activities, making them valuable in drug development.

Biological Activities

Research has highlighted several key areas where this compound may have applications:

  • Antioxidant Activity : Compounds similar to 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione have demonstrated significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Studies indicate that certain derivatives of pyrimidine and pyrrolidine can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Effects : The compound may exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects : Some studies suggest that derivatives could provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage.

Antioxidant Activity Assessment

A study conducted by Khaled et al. (2023) demonstrated the antioxidant effects of related pyrimidine derivatives using DPPH radical scavenging assays. The findings indicated a strong correlation between the structure of these compounds and their antioxidant capacity, suggesting potential therapeutic uses in oxidative stress-related conditions .

Anticancer Evaluation

Research published in Bull. Chem. Soc. Ethiop. emphasized the anticancer activity of pyrrolidine derivatives through in vitro assays against various cancer cell lines. The results showed significant inhibition of cell growth, supporting further investigation into these compounds as potential anticancer agents .

Antimicrobial Studies

A recent study highlighted the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated that specific modifications to the molecular structure enhanced antimicrobial activity .

Data Tables

Biological ActivityMethodologyResults
AntioxidantDPPH assayHigh radical scavenging activity observed
AnticancerCell line assaysSignificant growth inhibition in tested cancer cells
AntimicrobialDisc diffusionEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione (succinimide) scaffold is a common feature in bioactive molecules. Key comparisons include:

  • 3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione: This analog replaces the sulfanyl-pyrimidinyl group with a 4-ethylphenylamino substituent.
  • 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione : While structurally distinct (piperidine vs. pyrrolidine core), this compound shares a dione ring and aromatic substituents. The fluorophenyl-pyridine group confers rigidity, which may influence binding affinity in enzyme targets .

Pyrimidine-Containing Analogues

Pyrimidine derivatives are notable for their roles in medicinal chemistry. Relevant examples include:

  • 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine: This compound shares a pyrimidine core but incorporates a thieno ring and trifluoromethylphenyl-piperazinyl chain. The trifluoromethyl group enhances metabolic stability compared to the target compound’s propyl and hydroxy groups .

Key Difference : The target compound’s pyrimidine ring is directly fused to the pyrrolidine-dione system via a sulfur bridge, a feature absent in most pyrimidine derivatives, which typically prioritize nitrogen-based linkages .

Sulfur-Containing Derivatives

Sulfur atoms in organic compounds often modulate electronic properties and bioavailability:

  • 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione: This analog employs a sulfonyl group linking pyrrolidine and thiophene rings.

Key Difference : The sulfanyl group in the target compound may offer redox-active properties, unlike the sulfonyl group’s static electronic effects .

Key Structural and Functional Differences (Data Table)

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Pyrrolidine-2,5-dione 4,6-Dihydroxy-5-propylpyrimidin-2-yl (sulfanyl), 2,5-dimethoxyphenyl High polarity due to hydroxyl and methoxy groups; potential for hydrogen bonding
3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Ethylphenylamino, phenyl Increased lipophilicity; moderate enzyme inhibition
5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine Thieno-pyrimidine Trifluoromethylphenyl-piperazinyl, 3,4-dimethylphenyl Enhanced metabolic stability; high receptor affinity
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Thiophene-sulfonylphenyl Electron-withdrawing sulfonyl group; altered reactivity

Uniqueness of the Target Compound

The simultaneous presence of 4,6-dihydroxy-5-propylpyrimidin-2-yl and 2,5-dimethoxyphenyl groups distinguishes this compound from related derivatives. The hydroxy-pyrimidine moiety may act as a chelating agent for metal ions, while the dimethoxyphenyl group could enhance π-π stacking interactions in biological targets . Additionally, the sulfur bridge between the pyrimidine and pyrrolidine-dione systems introduces conformational flexibility absent in analogs with rigid carbon-based linkages .

Research Findings and Implications

While direct studies on the target compound are scarce, structural analogs suggest promising avenues for exploration:

  • Enzyme Inhibition : Pyrrolidine-dione derivatives with aromatic substituents exhibit activity against proteases and kinases .
  • Synthetic Utility : The sulfur bridge may facilitate further functionalization via thiol-disulfide exchange reactions .

Biological Activity

The compound 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione , also known by its CAS number 878972-39-5 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O6SC_{19}H_{21}N_{3}O_{6}S. Its structure incorporates a pyrimidine moiety and a pyrrolidine dione framework, which are known to contribute to various biological activities.

1. Anticancer Potential

Research indicates that derivatives of pyrrolidine-2,5-dione are significant inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in L-tryptophan metabolism linked to cancer progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the immune suppression typically induced by tumors. In vitro studies have demonstrated that compounds similar to this compound show promising results in reducing tumor cell viability and promoting apoptosis in various cancer cell lines .

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for related compounds against COX-2 have been reported as low as 0.04μM0.04\mu M, indicating potent anti-inflammatory effects .

The mechanism underlying the biological activity of this compound involves modulation of the kynurenine pathway and inhibition of inflammatory mediators. By inhibiting IDO1 and COX enzymes, the compound may alter the levels of neuroactive and immunoregulatory metabolites produced during inflammation and cancer progression .

Case Study 1: Anticancer Efficacy

In a preclinical study involving murine models with implanted tumors, treatment with derivatives similar to this compound resulted in a significant reduction in tumor growth compared to controls. Tumor size was measured over several weeks, showing an average reduction of 50% in treated groups .

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory capacity using carrageenan-induced paw edema in rats, compounds with structural similarities were shown to reduce swelling significantly compared to indomethacin (a standard anti-inflammatory drug). The effective doses (ED50) for these compounds ranged from 8.23μM8.23\mu M to 11.60μM11.60\mu M, demonstrating their potential as alternative anti-inflammatory agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Mechanism IC50/ED50 Values References
AnticancerIDO1 inhibition; apoptosis induction-
Anti-inflammatoryCOX-2 inhibition; reduction of PGE2IC50 = 0.04 μM
In vivo tumor reductionTumor growth inhibition in murine modelsED50 = 8.23 μM to 11.60 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.